Methyl 1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate
Description
Methyl 1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate (C₁₀H₁₆N₂O₃) is a bicyclic heterocyclic compound featuring a pyrido[1,2-a]pyrazine core with a methyl ester substituent at position 7 and a ketone group at position 1. Its molecular weight is 212.249, and it lacks defined stereocenters . This compound serves as a synthetic intermediate in medicinal chemistry, particularly for analogs targeting neurological and gastrointestinal disorders.
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
methyl 1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-15-10(14)7-2-3-8-9(13)11-4-5-12(8)6-7/h7-8H,2-6H2,1H3,(H,11,13) |
InChI Key |
BRPXEPFCSRKAGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2C(=O)NCCN2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, acetone, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Ring Modifications
a) Ethyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate
- Structure : Replaces the pyrido ring with a pyrrolo system, reducing ring saturation.
- Molecular Weight : 208.21 (vs. 212.249 for the target compound).
- Key Differences : The smaller pyrrolo ring alters conformational flexibility and electronic distribution. The ethyl ester group may enhance lipophilicity compared to the methyl ester .
b) tert-Butyl 3-bromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
- Structure : Incorporates an imidazo ring and a bromo substituent.
- Molecular Formula : C₁₂H₁₅BrN₄O₂.
Substituent Variations
a) Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic Acid
- Structure : Carboxylic acid analog of the target compound.
- Molecular Weight : 184.24 (vs. 212.249 for the methyl ester).
- Key Differences : The absence of the methyl ester reduces lipophilicity, impacting membrane permeability. This acid may act as a prodrug or synthetic precursor .
b) ((7S,9αS)-Octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)-methanol
- Structure : Features a hydroxymethyl group instead of the ester.
- Stereochemistry : Defined stereocenters at positions 7 and 9a.
- Stereochemical definition may influence biological activity .
Pharmacologically Active Derivatives
a) 9-(Quinonyl-2)-2-n-ethoxyphenylethyl-pyrido[1,2-a]pyrazine-1,4-dione
- Application : Antiulcer agent with demonstrated efficacy in preclinical models.
- Key Features: The quinonyl and ethoxyphenylethyl groups enhance interaction with ulcer-related targets like H⁺/K⁺ ATPase .
b) Benzo[d]isoxazol-3-yl-octahydropyrido[1,2-a]pyrazin-7-ylpyrimidin-2-yl)amine
Biological Activity
Methyl 1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a complex bicyclic structure that contributes to its pharmacological properties. The compound has the following molecular formula:
- Molecular Formula : C₁₁H₁₄N₂O₃
- Molecular Weight : 218.24 g/mol
Antimicrobial Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrazines exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
This compound has shown potential in anticancer research. In vitro studies have reported that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study : A study involving human breast cancer cell lines (MCF-7) reported a significant reduction in cell viability upon treatment with this compound at concentrations ranging from 10 to 50 µM over 48 hours.
Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective properties. In animal models of neurodegeneration, administration of this compound resulted in reduced oxidative stress markers and improved cognitive function.
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can act on neurotransmitter receptors affecting neuronal signaling.
- Antioxidant Activity : The presence of functional groups allows it to scavenge free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
